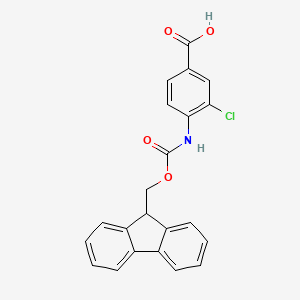
2-(Aminomethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and an aldehyde group (-CHO) at the ortho positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with formaldehyde and ammonia in the presence of a catalyst. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Another method involves the reduction of 2-nitrobenzylamine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases when reacted with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Carbonyl compounds (e.g., aldehydes or ketones) in the presence of an acid catalyst.
Major Products
Oxidation: 2-(Carboxymethyl)benzaldehyde.
Reduction: 2-(Hydroxymethyl)benzaldehyde.
Substitution: Schiff bases and other imine derivatives.
Scientific Research Applications
2-(Aminomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
2-(Aminomethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Aminobenzaldehyde: Lacks the methyl group on the amino substituent, leading to different reactivity and applications.
3-(Aminomethyl)benzaldehyde: The position of the aminomethyl group affects the compound’s chemical properties and reactivity.
4-(Aminomethyl)benzaldehyde: Similar to the 3-substituted isomer, the position of the substituent influences its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other related compounds.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(aminomethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5,9H2 |
InChI Key |
ZKUTZTOFMRABQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)

![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)

![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)

![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)

![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
